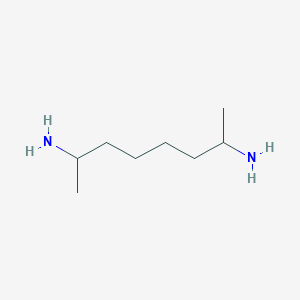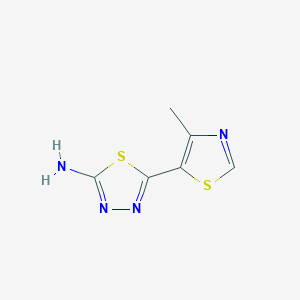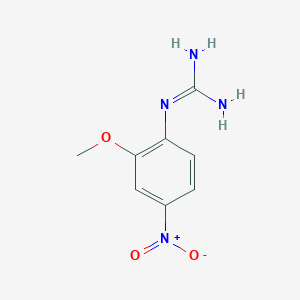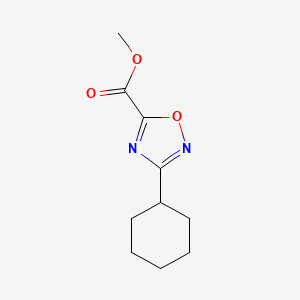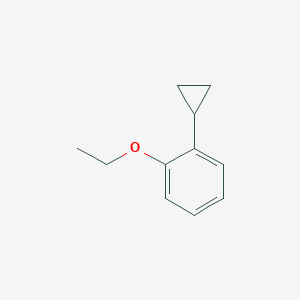
1-Cyclopropyl-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-ethoxybenzene is an organic compound that features a benzene ring substituted with a cyclopropyl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-ethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Another method involves electrophilic aromatic substitution . In this process, the benzene ring undergoes substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropyl-2-ethoxycyclohexane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br_2) or nitric acid (HNO_3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl-2-ethoxybenzoic acid.
Reduction: Formation of cyclopropyl-2-ethoxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Cyclopropyl-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity, affecting the compound’s binding affinity and specificity to biological targets . The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclopropylbenzene: Lacks the ethoxy group, making it less versatile in chemical reactions.
2-Ethoxybenzene: Lacks the cyclopropyl group, affecting its rigidity and reactivity.
Uniqueness
1-Cyclopropyl-2-ethoxybenzene is unique due to the presence of both the cyclopropyl and ethoxy groups, which confer distinct chemical and physical properties. The cyclopropyl group provides rigidity and stability, while the ethoxy group enhances solubility and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-cyclopropyl-2-ethoxybenzene |
InChI |
InChI=1S/C11H14O/c1-2-12-11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Clé InChI |
DMXIPJGAEBEEPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



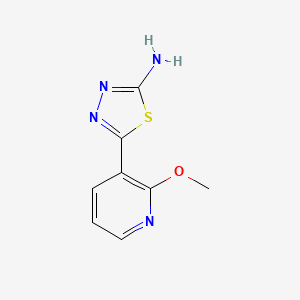

![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
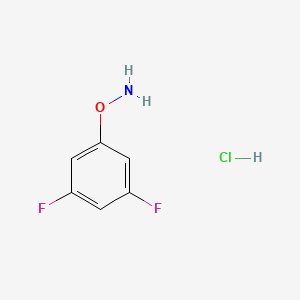
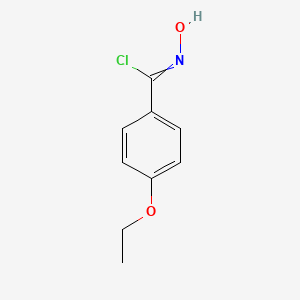

![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
